2,6-Bis(bromomethyl)pyridine hydrobromide
Overview
Description
2,6-Bis(bromomethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, where two bromomethyl groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its utility in various organic synthesis reactions and is often used as a building block in the preparation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 2,6-dimethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2,6-Bis(bromomethyl)pyridine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: Similar in structure but with chloromethyl groups instead of bromomethyl groups.
2,6-Dimethylpyridine: The parent compound without halogenation.
2-Bromo-6-methylpyridine: A mono-brominated derivative of 2,6-dimethylpyridine.
Uniqueness: 2,6-Bis(bromomethyl)pyridine hydrobromide is unique due to its dual bromomethyl groups, which provide enhanced reactivity compared to its mono-substituted or non-halogenated counterparts. This increased reactivity makes it particularly useful in multi-step organic synthesis and the preparation of complex molecules .
Properties
IUPAC Name |
2,6-bis(bromomethyl)pyridine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYALJOYSDWMTOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CBr)CBr.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579246 | |
Record name | 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73004-40-7 | |
Record name | 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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